1-tert-Butyl 2-methyl (2R,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate
Description
Evolution of Substituted Pyrrolidines in Academic Research
The synthesis of substituted pyrrolidines has evolved from laborious multistep processes to streamlined methodologies emphasizing atom economy and stereocontrol. Early approaches relied on 1,3-dipolar cycloadditions of azomethine ylides, as demonstrated in the synthesis of hepatitis C virus inhibitors like GSK 625433. Silver(I)- and gold(I)-catalyzed enantioselective cycloadditions enabled access to polysubstituted pyrrolidines with >90% enantiomeric excess.
Modern strategies prioritize modularity, as exemplified by Sjölin’s work on 2,4-disubstituted pyrrolidines from inexpensive precursors like ethyl 4-bromocrotonate. Key advancements include:
These methods have expanded access to derivatives with fluoro, hydroxymethyl, and nitrile groups at the 4-position, critical for optimizing solubility and target engagement.
Significance of 4-Substituted Pyrrolidine Scaffolds
The 4-position’s stereoelectronic environment profoundly influences biological activity. For instance:
- 4-Hydroxymethyl groups enhance hydrogen-bonding capacity, improving interactions with polar enzyme active sites.
- 4-Trifluoromethyl substituents induce pseudo-axial conformations, as observed in GRP40 receptor agonists.
- 4-Aryl groups enable π-stacking interactions in kinase inhibitors, with para-substituents modulating potency.
In this compound, the hydroxymethyl group at C4 provides a handle for further functionalization while maintaining water solubility—a common challenge in pyrrolidine-based drug candidates.
Historical Development of Pyrrolidine-1,2-dicarboxylates
Pyrrolidine-1,2-dicarboxylates originated from proline derivative chemistry, where esterification of the 1- and 2-carboxyl groups enabled selective N- and C-terminal modifications. The tert-butyloxycarbonyl (Boc) group, introduced in the 1970s, became a standard protecting group due to its stability under basic conditions and clean deprotection with trifluoroacetic acid.
Key milestones include:
- Chiral auxiliary development : (2S,4R)-4-Hydroxypyrrolidine-1,2-dicarboxylates served as intermediates for peptidomimetics, leveraging proline’s native stereochemistry.
- Stereoselective alkylation : Asymmetric induction at C4 using Evans oxazolidinones enabled access to (2R,4R) configurations.
- Cross-coupling innovations : Suzuki-Miyaura couplings on brominated derivatives introduced aryl groups at C4 without epimerization.
Current Research Landscape for (2R,4R)-Stereochemistry in Pyrrolidine Derivatives
The (2R,4R) configuration confers distinct pharmacological advantages:
- Receptor selectivity : In RORγt inverse agonists, cis-3,4-diphenylpyrrolidines adopt a U-shaped conformation incompatible with off-target receptors.
- Metabolic stability : Methyl esterification at C2 (as in the target compound) slows hepatic esterase-mediated degradation compared to ethyl analogs.
Recent studies highlight the role of computational modeling in predicting stereochemical outcomes. Density functional theory (DFT) analyses of transition states in gold-catalyzed cycloadditions rationalize the preference for (2R,4R) configurations due to minimized torsional strain.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-8(7-14)5-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABWKOSZCAHYJE-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl 2-methyl (2R,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or their derivatives.
Introduction of the tert-Butyl Group: This step often involves alkylation reactions using tert-butyl halides under basic conditions.
Hydroxymethylation: The hydroxymethyl group can be introduced via hydroxymethylation reactions using formaldehyde or its equivalents.
Carboxylation: The dicarboxylate groups are typically introduced through carboxylation reactions, which may involve the use of carbon dioxide or carboxylating agents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazole and triazole rings in the compound participate in nucleophilic substitutions. Key observations include:
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Thiazole C-2 position : Reacts with phenacyl bromide (17 ) under nucleophilic conditions to form isothiourea intermediates (5 ), followed by cyclocondensation to generate extended heterocyclic systems .
-
Triazole NH group : Acts as a weak nucleophile, reacting with alkyl/aryl bromides in NaOMe/MeOH to form thioether derivatives (e.g., 3a–o in Table 1) .
Table 1: Representative Nucleophilic Substitutions
| Reactant | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Phenacyl bromide | Isothiourea derivative | PEG-400, 40–45°C, 2h | 55–70 | |
| 2-Bromo-5-nitrothiazole | Thioether derivatives | NaOMe/MeOH, RT, 12h | 60-85 |
Cycloaddition and Ring Formation
The compound serves as a precursor for synthesizing fused heterocycles:
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Hantzsch-Thiazole Synthesis : Reacts with phenacyl bromide (7 ) in ethanol under reflux to form pyrazoline-thiazole hybrids (31a–b ) via intramolecular cyclization .
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1,3-Dipolar Cycloaddition : The triazole ring participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked pharmacophores.
Key Reaction Pathway:
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Step 1 : Thioamide (18 ) reacts with phenacyl bromide (17 ) to form isothiourea (5 ).
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Step 2 : Cyclocondensation eliminates H₂O, yielding thiazole ring (6 ) .
Oxidation-Reduction Reactions
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Nitro Group Reduction : The 5-nitrothiazole moiety (if present) undergoes catalytic hydrogenation to form amino derivatives, enhancing solubility and bioactivity .
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Thioether Oxidation : Thioether linkages (-S-) oxidize to sulfoxides or sulfones using H₂O₂ or mCPBA, altering electronic properties.
Experimental Conditions:
| Reaction Type | Reagents | Outcome | Reference |
|---|---|---|---|
| Nitro reduction | H₂, Pd/C, EtOH | Amino-thiazole derivative | |
| Thioether oxidation | H₂O₂, AcOH, 50°C | Sulfone formation |
Functional Group Modifications
-
Amine Derivatization : The primary amine at C-5 of the triazole reacts with acyl chlorides or sulfonyl chlorides to form amides/sulfonamides (e.g., 7a–g ) .
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Benzodioxole Ring : Resists electrophilic substitution but undergoes ring-opening under strong acidic conditions (e.g., H₂SO₄/HNO₃).
Cross-Coupling Reactions
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Suzuki-Miyaura Coupling : The bromothiazole subunit couples with aryl boronic acids to form biaryl systems, enhancing π-conjugation.
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Buchwald-Hartwig Amination : Functionalizes the triazole ring with secondary amines using Pd catalysts .
Table 2: Catalytic Cross-Coupling Examples
| Coupling Type | Catalyst | Substrate | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 4-Bromophenylboronic acid | 75 | |
| Buchwald-Hartwig | Pd₂(dba)₃, XantPhos | Piperidine | 68 |
Acid-Base Reactivity
-
Protonation Sites : The triazole NH (pKa ~6.5) and thiazole nitrogen (pKa ~2.8) protonate under acidic conditions, influencing solubility and
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₁H₁₉NO₄
- Molecular Weight : 229.27 g/mol
- Structural Features :
- Pyrrolidine ring
- Tert-butyl group at position 1
- Two carboxylate groups at positions 1 and 2
These structural characteristics influence the compound's reactivity and interactions with biological targets.
Scientific Research Applications
The applications of 1-tert-butyl 2-methyl (2R,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate can be categorized into several domains:
Organic Synthesis
This compound serves as an important intermediate in the synthesis of complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its versatile reactivity. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it a valuable building block for synthetic chemists .
Biological Research
In biological contexts, this compound has been studied for its potential as an enzyme inhibitor. It has shown effectiveness in modulating enzyme activity related to tumor progression and inflammation by inhibiting cysteine cathepsins. Additionally, it has been explored for its neuroprotective properties, indicating potential applications in treating neurodegenerative diseases .
Medicinal Chemistry
Research into therapeutic applications has identified this compound as a candidate for drug development targeting specific biological pathways. Its ability to interact with molecular targets such as enzymes and receptors positions it as a potential agent in cancer therapy and other diseases .
Enzyme Interaction Studies
Research has demonstrated that this compound can inhibit specific enzymes implicated in disease processes. For instance:
- Antitumor Activity : In vitro assays indicated that this compound could induce apoptosis in various cancer cell lines by modulating apoptotic pathways. This suggests its potential role as an adjunct therapy in cancer treatment .
Neuroprotective Studies
Preliminary studies have indicated possible neuroprotective effects of the compound in models of neurodegeneration. These findings warrant further investigation into its mechanisms and therapeutic potential in neurological disorders .
Mechanism of Action
The mechanism by which 1-tert-Butyl 2-methyl (2R,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways depend on the context of its application, whether in biological systems or chemical reactions. For instance, in medicinal chemistry, it may act as an inhibitor by binding to active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 4
Hydroxymethyl vs. Trifluoromethyl/Trifluoromethoxy
- 1-(tert-Butyl) 2-methyl (2S,4R)-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate (CAS: Not specified) Key Difference: Trifluoromethyl group enhances lipophilicity and metabolic stability. Application: Used in SARS-CoV-2 main protease inhibitors due to improved binding affinity .
- 1-(tert-Butyl) 2-methyl (2S,4R)-4-(trifluoromethoxy)pyrrolidine-1,2-dicarboxylate
Hydroxymethyl vs. Fluorine
- 1-tert-Butyl 2-methyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate (CAS: 203866-18-6)
Hydroxymethyl vs. Tosyloxy/Boronate
- 1-(tert-Butyl) 2-methyl (2S,4R)-4-(tosyloxy)pyrrolidine-1,2-dicarboxylate
- 1-(tert-Butyl) 2-methyl (2S,4R)-4-(boronate)pyrrolidine-1,2-dicarboxylate
Stereochemical Variations
(2R,4R) vs. (2S,4S) or (2S,4R) Diastereomers
- (2S,4R)-4-Hydroxypyrrolidine-1,2-dicarboxylate (CAS: 74844-91-0)
- (2R,4S)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate (CAS: 135042-17-0)
Functional Group Modifications
Methyl Ester vs. Ethyl/Chloromethyl Esters
- 1-tert-Butyl 2-ethyl (2R,4S)-4-(3-fluoropropyl)-5-oxopyrrolidine-1,2-dicarboxylate
- 1-tert-Butyl 2-chloromethyl (2S,4R)-4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate
Data Table: Key Structural and Functional Comparisons
Biological Activity
1-tert-Butyl 2-methyl (2R,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate is a complex organic compound with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its pyrrolidine ring structure, which is substituted with a tert-butyl group and a hydroxymethyl group. Its molecular formula is , and it has a molecular weight of approximately 259.3 g/mol. The presence of these functional groups contributes to its unique properties and biological activities.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Interaction : The compound may interact with various enzymes, potentially acting as an inhibitor or modulator. The hydroxymethyl group can participate in hydrogen bonding, enhancing its binding affinity to target proteins.
- Receptor Modulation : It may influence receptor pathways involved in cellular signaling, particularly those related to inflammation and fibrosis.
- Metabolic Stability : The tert-butyl group enhances lipophilicity, which may improve the compound's metabolic stability and bioavailability.
In Vitro Studies
Research has demonstrated that this compound exhibits notable biological activities:
- Anti-Fibrotic Effects : In studies involving liver fibrosis models, the compound showed significant inhibition of collagen production and reduced expression of fibrosis markers such as COL1A1 and α-SMA. For instance, in LX-2 cells stimulated by TGFβ1, treatment with the compound resulted in a dose-dependent decrease in fibronectin and other fibrotic proteins .
| Concentration (μmol/L) | COL1A1 Expression Reduction (%) |
|---|---|
| 50 | 30 |
| 100 | 50 |
| 200 | 70 |
| 500 | 90 |
- Inflammation Modulation : The compound has been shown to mitigate inflammation in cellular models by inhibiting the activation of NF-κB signaling pathways . This suggests potential therapeutic applications in inflammatory diseases.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Liver Fibrosis Model : In a controlled study using LX-2 cells, treatment with varying concentrations resulted in significant reductions in collagen synthesis markers. The highest concentration tested (500 μmol/L) led to an impressive reduction of over 90% in COL1A1 expression.
- Safety Profile Assessment : The cytotoxicity of the compound was evaluated using the SRB assay across different concentrations. The results indicated a favorable safety profile with high selectivity indices, suggesting that the compound can be effective without significant toxicity at therapeutic doses .
Q & A
Q. How can the stereochemical configuration of (2R,4R) in this compound be experimentally verified?
To confirm the stereochemistry, single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, a study on a related (2R,4R)-configured pyrrolidine derivative achieved a data-to-parameter ratio of 11.2 and an R factor of 0.030, confirming spatial arrangement . Complementary methods include - and -NMR to analyze coupling constants and NOE effects, especially for distinguishing axial vs. equatorial substituents on the pyrrolidine ring .
Q. What are the optimal reaction conditions for synthesizing this compound?
Multi-step synthesis often involves protecting group strategies. For instance, a similar (2R*,4R*)-pyrrolidine derivative was synthesized via BH·DMS reduction of methyl pyroglutamate in THF under reflux, followed by Boc-protection and hydroxymethyl functionalization . Critical parameters include temperature control (-78°C to reflux), inert atmospheres, and catalyst selection (e.g., Pd(OAc) for cross-coupling) .
Q. How should researchers purify this compound to achieve >95% purity?
Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. For crystalline derivatives, recrystallization from ethanol/water mixtures improves purity. Analytical HPLC with a C18 column and UV detection (λ = 210–254 nm) validates purity, as demonstrated for structurally related pyrrolidine dicarboxylates .
Advanced Research Questions
Q. How can unexpected diastereomer formation during synthesis be resolved?
Diastereomer ratios (dr) can arise from incomplete stereocontrol. For example, a synthesis of a methylpyrrolidine derivative yielded a 61:39 dr, resolved via chiral HPLC (Chiralpak IA column, heptane/IPA mobile phase) . Kinetic vs. thermodynamic control should be assessed by varying reaction times and temperatures .
Q. What strategies mitigate instability of the hydroxymethyl group in acidic/basic conditions?
Protecting the hydroxymethyl group as a tert-butyldimethylsilyl (TBS) ether or Boc-carbamate enhances stability. A study on a tert-butyl-protected pyrrolidine derivative used TBSCl in DMF with imidazole, achieving >98% protection efficiency . Deprotection with TBAF or HCl/1,4-dioxane restores the hydroxymethyl group .
Q. How does the hydroxymethyl group influence the compound’s conformational stability?
SC-XRD data for (2R,4R)-configured pyrrolidines show that the hydroxymethyl group stabilizes the chair conformation via intramolecular hydrogen bonding with the carbonyl oxygen (C=O···H-O distance: ~2.1 Å) . DFT calculations (B3LYP/6-31G*) further predict energy minima for this conformation .
Q. Why do NMR spectra show discrepancies in proton coupling constants for similar derivatives?
Subtle conformational changes (e.g., puckering of the pyrrolidine ring) alter coupling constants. For example, a (2S,4R)-fluoro derivative exhibited = 4.8 Hz for axial-axial interactions vs. 2.5 Hz for equatorial-equatorial, validated by NOESY . Solvent effects (CDCl vs. DMSO-d) may also shift signals .
Q. What computational methods predict reactivity of the hydroxymethyl group in nucleophilic reactions?
Density Functional Theory (DFT) at the M06-2X/cc-pVTZ level can model transition states for SN2 reactions. Fukui indices identify nucleophilic sites, while Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions involving the hydroxymethyl oxygen .
Data Contradiction Analysis
Q. How to reconcile conflicting yields reported for similar synthetic routes?
Variations arise from catalyst loadings, solvent purity, or moisture sensitivity. For example, a Pd-catalyzed coupling step achieved 24.5% yield with CsCO in DMF at 100°C, while analogous conditions with anhydrous KCO improved yields to 35% . Replicate experiments under strictly anhydrous conditions are recommended .
Q. Why do melting points differ across literature for structurally analogous compounds?
Polymorphism and solvate formation (e.g., ethanol or water adducts) affect melting points. For instance, a Boc-protected pyrrolidine derivative showed mp 155–156°C in one study but 150–152°C in another due to solvent retention . Differential Scanning Calorimetry (DSC) can identify polymorphic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
